molecular formula C7H4N2O3 B13208462 [1,3]Oxazolo[4,5-c]pyridine-2-carboxylic acid

[1,3]Oxazolo[4,5-c]pyridine-2-carboxylic acid

Cat. No.: B13208462
M. Wt: 164.12 g/mol
InChI Key: VUIWJVPSHQMSIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,3]Oxazolo[4,5-c]pyridine-2-carboxylic acid is a heterocyclic compound that features both an oxazole and a pyridine ring fused together. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,3]Oxazolo[4,5-c]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach involves the condensation of oxazole derivatives with pyridine derivatives under suitable conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: [1,3]Oxazolo[4,5-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products: The major products formed depend on the specific reaction and conditions used. For example, oxidation might yield oxazole oxides, while substitution could introduce various functional groups into the molecule .

Scientific Research Applications

[1,3]Oxazolo[4,5-c]pyridine-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of [1,3]Oxazolo[4,5-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of various enzymes and receptors, modulating biological pathways. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby affecting signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: [1,3]Oxazolo[4,5-c]pyridine-2-carboxylic acid is unique due to its specific ring fusion and the presence of both oxazole and pyridine rings. This structure imparts unique chemical reactivity and biological activity, making it a valuable compound in various research fields.

Properties

Molecular Formula

C7H4N2O3

Molecular Weight

164.12 g/mol

IUPAC Name

[1,3]oxazolo[4,5-c]pyridine-2-carboxylic acid

InChI

InChI=1S/C7H4N2O3/c10-7(11)6-9-4-3-8-2-1-5(4)12-6/h1-3H,(H,10,11)

InChI Key

VUIWJVPSHQMSIC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1OC(=N2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.